ethyl 4-[({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate
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Overview
Description
ETHYL 4-[(2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(2-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE is a complex organic compound that features a benzodioxole moiety, a fluorophenyl group, and a thiazinane ring. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(2-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE typically involves multi-step organic reactions. The key steps may include:
- Formation of the benzodioxole moiety through cyclization reactions.
- Introduction of the fluorophenyl group via electrophilic aromatic substitution.
- Construction of the thiazinane ring through condensation reactions.
- Coupling of the intermediate products to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[(2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(2-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, or anti-inflammatory properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL 4-[(2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(2-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-[(2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(2-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE
- ETHYL 4-[(2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(2-BROMOPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE
Uniqueness
The uniqueness of ETHYL 4-[(2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(2-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C28H24FN3O6S |
---|---|
Molecular Weight |
549.6 g/mol |
IUPAC Name |
ethyl 4-[[3-(1,3-benzodioxol-5-ylmethyl)-2-(2-fluorophenyl)imino-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoate |
InChI |
InChI=1S/C28H24FN3O6S/c1-2-36-27(35)18-8-10-19(11-9-18)30-26(34)24-14-25(33)32(15-17-7-12-22-23(13-17)38-16-37-22)28(39-24)31-21-6-4-3-5-20(21)29/h3-13,24H,2,14-16H2,1H3,(H,30,34) |
InChI Key |
WYEDKGBLHUOWKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=CC=C3F)S2)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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